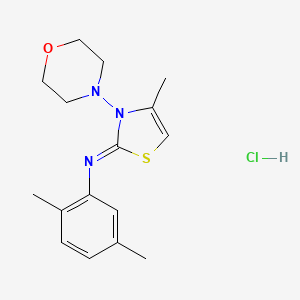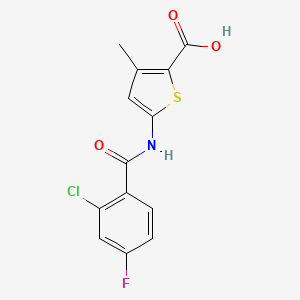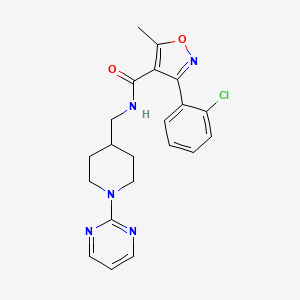
3-(2-chlorophenyl)-5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-chlorophenyl)-5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide" is a complex organic molecule that appears to be related to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Synthesis Analysis
The synthesis of isoxazole derivatives can be intricate, involving multiple steps and various chemical reactions. For instance, the synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, as reported in one study, starts from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate and involves chemoselective nucleophilic chemistry . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be employed, such as the formation of the isoxazole ring followed by functional group transformations and the introduction of the chlorophenyl, pyrimidinyl, and piperidinyl moieties.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring. The compound likely has a complex structure due to the presence of multiple substituents, including a chlorophenyl group, a pyrimidinyl group, and a piperidinyl group. These substituents can significantly influence the molecule's electronic distribution, conformation, and overall chemical behavior. The structure of related compounds has been elucidated using techniques such as IR, 1H-NMR, Mass spectral data, elemental analysis, and thin-layer chromatography .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, the reductive ring opening of isoxazolidine moieties can lead to novel compounds through reductive NO bond cleavage followed by tandem intramolecular rearrangements . The compound may also participate in similar reactions, where the isoxazole ring or other functional groups react under specific conditions to yield new structures with potentially different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The compound , with its specific substituents, is expected to have unique properties that could be relevant to its biological activity and potential applications. The papers provided do not detail the physical and chemical properties of this specific compound, but studies on similar compounds can provide insights into their behavior .
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Structural Analysis
A study by Shim et al. (2002) on the molecular interaction of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 cannabinoid receptor provides insights into the conformational analysis and pharmacophore models. This compound showed distinct conformations impacting its interaction with the CB1 receptor, suggesting the importance of steric binding and spatial orientation for antagonist activity. This research can offer valuable insights into designing compounds with enhanced receptor specificity and activity (Shim et al., 2002).
Synthetic Approaches and Novel Derivatives
Vijayakumar et al. (2014) reported an efficient synthesis of novel diarylpyridopyrimidines, showcasing the versatility of pyrimidine derivatives in chemical synthesis. This work highlights the potential for developing new compounds with diverse biological activities, which could include derivatives of the compound (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Biological Activity and Therapeutic Potential
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This study underscores the potential therapeutic applications of novel synthetic derivatives, including possibly those related to 3-(2-chlorophenyl)-5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide, in treating inflammatory conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Activity
Hafez et al. (2016) explored novel pyrazole derivatives with antimicrobial and anticancer potential, highlighting the significance of pyrazole and pyrimidine frameworks in the development of new therapeutic agents. This research may provide a foundation for further investigation into the biological activities of 3-(2-chlorophenyl)-5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide and its analogs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety And Hazards
Zukünftige Richtungen
The future directions or applications of this compound are not specified in the sources I searched1.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-14-18(19(26-29-14)16-5-2-3-6-17(16)22)20(28)25-13-15-7-11-27(12-8-15)21-23-9-4-10-24-21/h2-6,9-10,15H,7-8,11-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPIQOUVBXWTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)
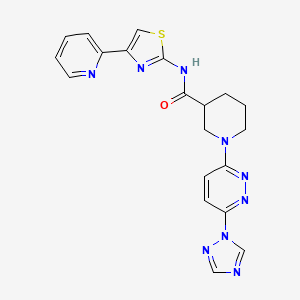
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)
![N-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)
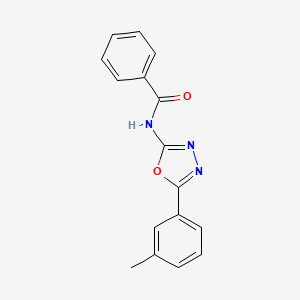
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)
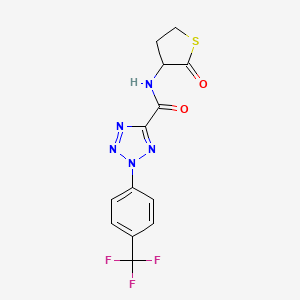
![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)
![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)

